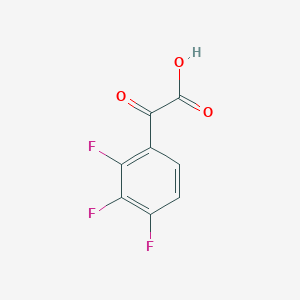

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(2,3,4-trifluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRKDZQCZWHHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C(=O)O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Potential of 2 Oxo 2 2,3,4 Trifluorophenyl Acetic Acid

Reactions of the α-Keto Carboxylic Acid Moiety

The α-keto carboxylic acid group is the primary locus of reactivity in 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid, participating in a variety of transformations that modify its oxidation state or lead to the formation of new functional groups.

Oxidation Pathways and Derivative Formation

The oxidation of α-keto acids can lead to the formation of various derivatives, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, analogous reactions with other α-keto acids provide insight into potential pathways. For instance, oxidation can proceed via cleavage of the C-C bond between the carbonyl and carboxyl groups.

One common method for the synthesis of α-keto acids involves the oxidation of the corresponding α-hydroxy acids. Therefore, the reverse reaction, the reduction of the keto group to a hydroxyl group, is a more commonly studied transformation. However, oxidative processes can be employed to generate other valuable compounds. For example, oxidative decarboxylation can occur under certain conditions, leading to the formation of an aldehyde.

| Reactant | Oxidizing Agent | Potential Product |

| This compound | Strong Oxidant (e.g., KMnO4, H2O2) | 2,3,4-Trifluorobenzoic acid |

| This compound | Mild Oxidant | Further functionalized derivatives |

It is important to note that the electron-withdrawing nature of the trifluorophenyl group can influence the susceptibility of the α-keto acid to oxidation.

Reduction Processes and Mechanistic Investigations

The reduction of the α-keto group in this compound to a hydroxyl group, yielding 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid, is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common choice for its selectivity and mild reaction conditions.

The mechanism of reduction by sodium borohydride involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the keto group. This is followed by protonation of the resulting alkoxide to give the secondary alcohol. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Table of Reduction Parameters

| Reducing Agent | Solvent | Typical Temperature (°C) | Product |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 0 - 25 | 2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether/THF | 0 - 35 | 1-(2,3,4-Trifluorophenyl)ethane-1,2-diol |

It is crucial to control the reaction conditions, as stronger reducing agents like lithium aluminum hydride (LiAlH4) can further reduce the carboxylic acid group to a primary alcohol, leading to the formation of 1-(2,3,4-trifluorophenyl)ethane-1,2-diol.

Mechanistic investigations into the reduction of α-keto acids often focus on the stereoselectivity of the reaction, particularly when a chiral center is generated. While the reduction of this compound with achiral reducing agents like NaBH4 will produce a racemic mixture of the corresponding mandelic acid derivative, the use of chiral reducing agents or catalysts can, in principle, lead to the formation of a single enantiomer.

Condensation and Esterification Reactions

The carboxylic acid functionality of this compound readily undergoes condensation and esterification reactions. Fischer esterification, a classic method for ester formation, involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For example, the reaction of this compound with ethanol in the presence of sulfuric acid would yield ethyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.

General Fischer Esterification Conditions

| Alcohol | Acid Catalyst | Reaction Condition | Product |

| Ethanol | Sulfuric Acid | Reflux | Ethyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate |

| Methanol | Hydrochloric Acid | Reflux | Methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate |

The α-keto group can also participate in condensation reactions with various nucleophiles. For instance, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. These reactions are valuable for the synthesis of heterocyclic compounds.

Decarboxylation Studies

The decarboxylation of α-keto acids, which involves the loss of carbon dioxide, can be induced by heat or catalyzed by acids or bases. For this compound, decarboxylation would lead to the formation of 2,3,4-trifluorobenzaldehyde.

The stability of the carbanion intermediate formed after the departure of CO2 plays a crucial role in the ease of decarboxylation. The electron-withdrawing trifluorophenyl group would be expected to stabilize the negative charge on the adjacent carbon, potentially facilitating the decarboxylation process compared to unsubstituted phenylglyoxylic acid.

Reactivity of the Trifluorophenyl Substituent

The trifluorophenyl ring, with its strong electron-withdrawing fluorine atoms, significantly influences the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies (Theoretical and Experimental)

The presence of three fluorine atoms on the benzene (B151609) ring has a profound deactivating effect on electrophilic aromatic substitution (EAS) reactions. Fluorine is an ortho, para-directing deactivator; however, the cumulative effect of three fluorine atoms makes the ring highly electron-deficient and thus less susceptible to attack by electrophiles.

Theoretical studies, such as those employing density functional theory (DFT), can predict the most likely sites for electrophilic attack by calculating the electron density at different positions on the aromatic ring. For a 2,3,4-trifluorosubstituted pattern, the positions for potential substitution are C5 and C6. The directing effects of the fluorine atoms and the oxoacetic acid substituent would need to be considered. The fluorine atoms at positions 2 and 4 would direct an incoming electrophile to the ortho and para positions relative to them, while the fluorine at position 3 would direct to its ortho and para positions. The deactivating nature of the α-keto acid group would further decrease the reactivity of the ring.

Experimental studies on the electrophilic aromatic substitution of highly fluorinated benzenes generally require harsh reaction conditions. For example, nitration might require strong nitrating agents like fuming nitric acid in concentrated sulfuric acid. The regioselectivity of such reactions would be a subject of interest, determining which of the available positions on the ring is most susceptible to substitution.

Predicted Reactivity for Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO3/H2SO4 | 2-Oxo-2-(5-nitro-2,3,4-trifluorophenyl)acetic acid and/or 2-Oxo-2-(6-nitro-2,3,4-trifluorophenyl)acetic acid |

| Bromination | Br2/FeBr3 | 2-Oxo-2-(5-bromo-2,3,4-trifluorophenyl)acetic acid and/or 2-Oxo-2-(6-bromo-2,3,4-trifluorophenyl)acetic acid |

Given the significant deactivation of the ring, it is also possible that under certain conditions, nucleophilic aromatic substitution (SNAr) could become a competing or even favored pathway, where a nucleophile displaces one of the fluorine atoms.

Nucleophilic Aromatic Substitution Reactions of Activated Fluorine Atoms

The presence of three fluorine atoms on the phenyl ring, coupled with the strongly electron-withdrawing α-oxoacetic acid substituent, makes the aromatic core of this compound highly electron-deficient. This electronic characteristic significantly facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms. Polyfluoroarenes are generally susceptible to SNAr reactions, which proceed without the need for transition metal catalysts. mdpi.com The reaction mechanism typically involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion to restore aromaticity. nih.gov

The regioselectivity of the substitution is dictated by the substitution pattern of the fluoroarene. In the case of polyfluoroarenes, substitution often occurs at the para-position relative to an activating group. researchgate.net For this compound, the C4-fluorine (para to the C1-acyl group) is the most likely site for nucleophilic attack due to the powerful resonance stabilization of the negative charge in the Meisenheimer intermediate by the carbonyl group.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous polyfluoroaromatic compounds. A variety of nucleophiles, including amines, alcohols, and thiols, are expected to readily displace one of the fluorine atoms under mild basic conditions. For instance, reactions of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base like potassium carbonate have been shown to proceed efficiently. mdpi.comresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous Polyfluoroarenes

| Polyfluoroarene | Nucleophile | Base | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|---|

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | 85 |

| Pentafluoronitrobenzene | Phenothiazine | K₃PO₄ | MeCN | 60 | 78 |

| Methyl Pentafluorobenzoate | Phenothiazine | K₃PO₄ | MeCN | 60 | 69 |

This table presents data from analogous systems to illustrate the potential reactivity of this compound. Data sourced from studies on related polyfluoroarenes. mdpi.comresearchgate.net

The application of such reactions to this compound would provide a straightforward route to highly functionalized aromatic α-ketoacids, which are valuable intermediates in medicinal chemistry and materials science.

Multi-Component Reactions and Heterocyclic Annulations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for building molecular complexity. The α-ketoacid functionality in this compound makes it an ideal substrate for various MCRs, particularly those leading to the synthesis of nitrogen-containing heterocycles.

Pyrimidines are a fundamentally important class of heterocycles found in nucleic acids and a vast number of biologically active compounds. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea (B33335). Aryl α-ketoacids can serve as versatile precursors in such reactions.

One of the most well-known MCRs for pyrimidine (B1678525) synthesis is the Biginelli reaction. While the classical Biginelli reaction utilizes a β-ketoester, various modifications allow for the use of other carbonyl compounds. It is conceivable that this compound could react with an aldehyde and urea (or thiourea) under acidic catalysis to yield highly substituted dihydropyrimidinones. The trifluorophenyl group would be incorporated at the 4-position of the resulting pyrimidine ring.

Modern synthetic methods provide numerous pathways for pyrimidine synthesis from ketones. organic-chemistry.org For example, a three-component coupling of functionalized enamines (derived from ketones), triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, affords 4,5-disubstituted pyrimidines. organic-chemistry.org An iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols also represents a sustainable route to highly decorated pyrimidines. acs.org

Table 2: Examples of Multi-Component Reactions for Pyrimidine Synthesis Using Ketone Precursors

| Carbonyl Component | Other Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl Methyl Ketone | Benzaldehyde, Aromatic Nitrile, Hydroxylamine | Microwave, Solvent-free | 2,4,6-Triarylpyrimidine |

| Aryl Methyl Ketone | Aromatic Aldehyde (2 equiv.), Ammonium Acetate (2 equiv.) | Triflic Acid | Tetrasubstituted Pyrimidine |

| Ketones | Amidines, N,N-Dimethylformamide Dimethyl Acetal, NH₄OAc | NH₄I, Solvent-free | Substituted Pyrimidine |

| α-CF₃ Aryl Ketones | Amidine Hydrochlorides | Metal-free, Mild conditions | 2,6-Disubstituted 4-Fluoropyrimidine |

This table showcases various MCRs that utilize ketone starting materials, illustrating the potential pathways for incorporating this compound into pyrimidine scaffolds. organic-chemistry.orgmdpi.com

Beyond pyrimidines, the reactivity of the α-ketoacid moiety allows for its participation in MCRs to form a wide array of other nitrogen-containing heterocycles. nih.gov The combination of the ketone and carboxylic acid functionalities provides two points of reactivity for cyclization reactions.

For instance, α-ketoacids are known precursors for the synthesis of:

Imidazoles: A three-component reaction between an α-ketoacid, an aldehyde, and ammonia (B1221849) (or an amine) can lead to the formation of substituted imidazoles.

Pyrazoles: Condensation of the α-keto group with hydrazine (B178648) derivatives can lead to hydrazones, which can subsequently cyclize to form pyrazole (B372694) rings. rsc.org

Pyrroles: In reactions like the Knorr pyrrole (B145914) synthesis, α-aminoketones are key intermediates. The α-ketoacid can be a starting point for generating such intermediates in situ. mdpi.com

1,2,4-Triazoles: Reaction with amidrazones can provide a route to substituted 1,2,4-triazoles.

The specific reaction pathway and the resulting heterocyclic system are highly dependent on the reaction partners and conditions employed. The trifluorophenyl substituent would be retained in the final heterocyclic product, imparting unique electronic properties and potentially enhancing biological activity or material characteristics. The versatility of aryl α-ketoacids as synthons makes this compound a highly promising substrate for the combinatorial synthesis of diverse heterocyclic libraries. nih.gov

Strategic Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid is a valuable precursor for creating intricate molecular designs. The presence of the trifluorophenyl group offers a site for various substitution reactions, enabling the extension of the molecular framework. The α-keto acid functionality allows for a range of transformations, including decarboxylation, amination, and condensation reactions, which are instrumental in assembling complex structures. While direct examples involving the 2,3,4-trifluoro isomer are not extensively documented, the synthetic utility of related fluorinated phenylacetic acids in building complex molecules is well-established.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

Fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity, making them attractive in drug discovery. The trifluorophenyl moiety in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A notable analogue, 2,4,5-trifluorophenylacetic acid, serves as a key intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes. This highlights the potential of trifluorophenyl-containing building blocks in the development of new therapeutic agents. It is plausible that this compound could be employed in the synthesis of novel bioactive compounds, where the specific substitution pattern of the fluorine atoms could fine-tune the biological activity.

Table 1: Related Fluorinated Phenylacetic Acid Derivatives and Their Applications

| Compound Name | Application |

|---|---|

| 2,4,5-Trifluorophenylacetic acid | Intermediate in the synthesis of Sitagliptin. |

Utility in Material Science Applications (e.g., as additives in optoelectronic devices)

Fluorinated organic materials are increasingly utilized in material science due to their unique electronic and physical properties. The incorporation of fluorine atoms can enhance thermal stability, influence crystal packing, and modify the electronic characteristics of materials.

For instance, 2,4,5-trifluorophenylacetic acid has been investigated as an additive in perovskite solar cells, where it contributes to improving the efficiency and stability of the devices. The electron-withdrawing nature of the trifluorophenyl group in this compound suggests its potential use in the design of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Regio- and Stereoselective Synthetic Pathways Utilizing the Compound Core

The core structure of this compound presents opportunities for regio- and stereoselective transformations, which are crucial for the synthesis of specific isomers of complex target molecules.

Regioselective Reactions: The trifluorinated benzene (B151609) ring can undergo regioselective nucleophilic aromatic substitution reactions, where the position of the incoming nucleophile is directed by the existing fluorine substituents. Furthermore, regioselective C-H functionalization of the aromatic ring could provide access to a variety of substituted derivatives.

Stereoselective Reactions: The α-keto group is a key handle for stereoselective synthesis. For example, asymmetric reduction of the ketone can lead to the formation of chiral α-hydroxy acids. Additionally, the carboxylic acid group can be used to introduce chiral auxiliaries, which can direct the stereochemical outcome of subsequent reactions on the α-carbon. While specific studies on this compound are limited, the principles of stereoselective synthesis of α-keto acids are well-documented and could be applied to this compound.

Design, Synthesis, and Characterization of Derivatives and Analogues

Modifications at the Carboxylic Acid Functionality for Novel Compounds

The carboxylic acid group of 2-oxo-2-(2,3,4-trifluorophenyl)acetic acid serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives, primarily esters and amides. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can influence its biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common method employed. masterorganicchemistry.commasterorganicchemistry.com For instance, reacting this compound with various alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) yields the corresponding esters. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent. masterorganicchemistry.com

Table 1: Examples of Ester Derivatives of this compound

| Ester Derivative | Alcohol Reagent |

| Methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate | Methanol |

| Ethyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate | Ethanol |

| Isopropyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate | Isopropanol |

Amidation: The synthesis of amides from this compound introduces a key structural motif found in many biologically active molecules. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-oxo-2-(2,3,4-trifluorophenyl)acetyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. sapub.org The choice of the amine component allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties. Alternative methods for amide bond formation that avoid the need for harsh reagents are also being explored. nih.gov

Table 2: Examples of Amide Derivatives of this compound

| Amide Derivative | Amine Reagent |

| N-Methyl-2-oxo-2-(2,3,4-trifluorophenyl)acetamide | Methylamine |

| N,N-Diethyl-2-oxo-2-(2,3,4-trifluorophenyl)acetamide | Diethylamine |

| 2-Oxo-N-phenyl-2-(2,3,4-trifluorophenyl)acetamide | Aniline |

Variations on the Trifluorophenyl Moiety: Exploring Different Fluorine Substitution Patterns

The synthesis of these different isomers often starts from correspondingly substituted trifluoronitrobenzenes or other suitable precursors. google.com The exploration of various fluorine substitution patterns is a key strategy in medicinal chemistry to optimize drug-target interactions and pharmacokinetic profiles.

Table 3: Positional Isomers of Trifluorophenylacetic Acid

| Isomer | CAS Number |

| 2,3,4-Trifluorophenylacetic acid | 243666-12-8 sigmaaldrich.com |

| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 chemicalbook.comossila.comnbinno.com |

| 2,4,6-Trifluorophenylacetic acid | 209991-63-9 ossila.com |

Development of Hybrid Molecules Incorporating the 2-Oxo-2-phenylacetic Acid Core

The 2-oxo-2-phenylacetic acid scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules, often containing heterocyclic rings. This strategy, known as molecular hybridization, aims to combine the structural features of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov

For example, the reaction of 2-oxo-2-phenylacetic acid derivatives with binucleophilic reagents can lead to the formation of various heterocyclic systems. While specific examples involving the 2,3,4-trifluoro analogue are not extensively documented, the general reactivity pattern suggests its utility in such synthetic schemes. Thiazole and its derivatives, for instance, are known for their wide range of biological activities, and their synthesis often involves precursors that could be derived from α-keto acids. acs.orgmdpi.com The development of thiazole-based heterocyclic hybrids is an active area of research. nih.gov

Structure-Activity Relationship (SAR) Studies from a Synthetic and Mechanistic Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at the carboxylic acid group and the substitution pattern on the phenyl ring.

Impact of Carboxylic Acid Modifications:

Esters vs. Amides: The conversion of the carboxylic acid to esters or amides can significantly alter the molecule's hydrogen bonding capacity, polarity, and size. These changes can affect how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Substituents on Amide Nitrogen: In the case of amides, the nature of the substituent(s) on the nitrogen atom can be varied to probe for specific interactions with a target binding site.

Impact of Fluorine Substitution:

Position of Fluorine Atoms: The position of the fluorine atoms on the phenyl ring influences the molecule's electronic distribution (dipole moment) and its ability to form halogen bonds. These factors can be critical for target recognition and binding affinity. Studies on fluorinated sialic acid inhibitors have shown that the degree and position of fluorination can significantly impact inhibitory potency. nih.govnih.govresearchgate.net

A systematic synthetic approach, creating a library of derivatives with varied functionalities, is essential for generating robust SAR data. This data, in turn, guides the design of new analogues with improved activity and a better understanding of the underlying mechanistic interactions.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR studies provide complementary information to piece together its molecular architecture.

¹H NMR: Proton NMR spectroscopy identifies the number and electronic environment of hydrogen atoms. The spectrum for this compound is expected to show signals for the two aromatic protons and the acidic proton of the carboxyl group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: This technique provides information about the carbon skeleton. The spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the carboxylic acid) and the six aromatic carbons. The aromatic carbon signals would be split into doublets or triplets due to coupling with the directly attached fluorine atoms (¹JCF) and smaller couplings with more distant fluorines (²JCF, ³JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. It provides details on the electronic environment of the three non-equivalent fluorine atoms on the phenyl ring. The spectrum is expected to show three distinct signals, each exhibiting splitting patterns due to coupling with the other fluorine nuclei and neighboring aromatic protons. The chemical shifts are sensitive to the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-13 | Broad Singlet (br s) | -COOH |

| ¹H | ~7.0-7.8 | Multiplet (m) | Aromatic C-H |

| ¹³C | ~160-165 | Singlet (s) | -COOH |

| ¹³C | ~180-185 | Singlet (s) | Ar-C=O |

| ¹³C | ~110-160 | Multiplets (m) | Aromatic C & C-F |

| ¹⁹F | -165 to -110 | Multiplets (m) | Aromatic C-F |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound after separation.

The analysis would confirm the molecular weight of this compound, which has a chemical formula of C₈H₃F₃O₃ and a calculated molecular weight of approximately 216.01 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Plausible fragmentation pathways would include the loss of the carboxyl group (-COOH), carbon monoxide (-CO), and other characteristic fragments from the trifluorophenyl ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment | Description |

|---|---|---|

| ~216 | [M]⁺ or [M-H]⁻ | Molecular Ion or Pseudomolecular Ion |

| ~171 | [M-COOH]⁺ | Fragment from loss of the carboxylic acid group |

| ~143 | [M-COOH-CO]⁺ | Fragment from subsequent loss of a carbonyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are instrumental in identifying the functional groups present in a compound.

For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. Two distinct and strong C=O stretching bands would be expected: one for the α-keto group (typically around 1720-1740 cm⁻¹) and another for the carboxylic acid carbonyl group (around 1700-1720 cm⁻¹). Strong absorption bands corresponding to C-F bond stretching would appear in the fingerprint region, typically between 1100-1400 cm⁻¹. Aromatic C=C stretching vibrations would also be visible in the 1450-1600 cm⁻¹ region. rsc.orgrsc.org Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid |

| 1720-1740 | C=O stretch | α-Keto |

| 1700-1720 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1100-1400 | C-F stretch | Aryl Fluoride (B91410) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the molecule in the solid state, including the relative orientation of the trifluorophenyl ring and the α-keto acid moiety. Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonding involving the carboxylic acid groups (which often form dimers) and potential halogen bonding or π-π stacking interactions. This data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

HPLC: Due to its polarity and carboxylic acid group, reversed-phase HPLC would be a suitable method for analyzing this compound. An acidic mobile phase (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid) would be used to ensure the carboxylic acid is protonated and produces sharp peaks. A UV detector would be effective for detection, given the aromatic nature of the compound. This method can be used to determine the purity of a sample, typically expressed as a percentage of the total peak area.

GC: Direct analysis by GC may be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) would allow for successful GC analysis, which is useful for assessing purity and detecting volatile impurities.

Table 4: Illustrative Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) | UV-Vis (e.g., at 254 nm) |

| GC (after derivatization) | Capillary (e.g., DB-5) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) are standard tools for this purpose.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. There are no published MD simulation studies for 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid that would elucidate its conformational landscape or dynamic properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and transition states of chemical reactions. No theoretical studies on the reaction mechanisms involving this compound have been reported in the scientific literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Interactions)

A comprehensive analysis of the crystal structure of this compound would be essential to understand its solid-state behavior. This typically involves techniques like Hirshfeld surface analysis to visualize and quantify intermolecular interactions.

For a molecule like this compound, one would expect significant contributions from various interactions due to the presence of fluorine, oxygen, and hydrogen atoms, as well as the aromatic ring.

Hydrogen Bonding: The carboxylic acid group (-COOH) is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl and hydroxyl oxygens). In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O—H···O hydrogen bonds. nih.gov These interactions are typically the most dominant force in the crystal packing of such compounds.

Other Interactions: Due to the electronegative fluorine atoms, other weak interactions such as C—H···F, C—H···O, and F···F contacts could also play a significant role in stabilizing the crystal structure. nih.govresearchgate.net Hirshfeld analysis would be crucial in identifying and quantifying the prevalence of these weaker contacts. nih.govnih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar fluorinated organic acids, might look like the following:

| Type of Intermolecular Contact | Hypothetical Percentage Contribution |

| O···H / H···O | 35 - 45% |

| H···H | 20 - 30% |

| F···H / H···F | 10 - 20% |

| C···H / H···C | 5 - 10% |

| F···F | 3 - 8% |

| C···C (π-π stacking) | 2 - 7% |

| O···F / F···O | 1 - 5% |

This table is illustrative and based on typical values for similar compounds; it is not derived from experimental data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy.

NMR Chemical Shifts: The theoretical prediction of 1H, 13C, and 19F NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Calculations are typically performed on the optimized geometry of the molecule. The results are compared against a standard reference compound (like tetramethylsilane (B1202638) for 1H and 13C) to obtain the chemical shifts. organicchemistrydata.org

For this compound, key predictions would include:

1H NMR: A signal for the acidic proton of the carboxylic acid, typically found at a high chemical shift (>10 ppm), and signals for the two aromatic protons.

13C NMR: Distinct signals for the two carbonyl carbons (keto and acid), and the carbons of the trifluorophenyl ring. The carbon atoms bonded to fluorine would show characteristic splitting patterns in the experimental spectrum.

19F NMR: Three distinct signals would be predicted for the three non-equivalent fluorine atoms on the phenyl ring. Computational chemistry is particularly valuable for assigning these shifts to the specific fluorine atoms at positions 2, 3, and 4. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of experimental infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the keto and carboxylic acid groups.

C-F stretching modes.

Aromatic C=C stretching and C-H bending modes.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net

A table of predicted vs. experimental values would be the standard output of such a study:

| Parameter | Atom/Group | Predicted Value | Experimental Value |

| 1H Chemical Shift (ppm) | -COOH | Data not available | Data not available |

| 13C Chemical Shift (ppm) | C=O (keto) | Data not available | Data not available |

| 19F Chemical Shift (ppm) | C2-F | Data not available | Data not available |

| Vibrational Frequency (cm-1) | C=O stretch (acid) | Data not available | Data not available |

This table is a template for the expected data from a computational study; specific values for this compound are not available in the cited literature.

Future Research Trajectories and Interdisciplinary Perspectives

Catalyst Development for Efficient and Selective Syntheses

The efficient and selective synthesis of aryl α-keto acids is a continuing area of focus in organic chemistry. mdpi.com Future research on 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid will likely concentrate on the development of novel catalytic systems to improve yield, reduce reaction times, and enhance selectivity under milder conditions.

Potential areas of catalyst development include:

Transition-Metal Catalysis: While methods using palladium or cobalt for the carbonylation of aryl halides are known, exploring catalysts based on more abundant and less toxic metals like copper could offer more sustainable synthetic routes. mdpi.comnih.gov Aerobic, copper-catalyzed reactions have shown promise in the synthesis of related ketone structures. nih.gov

Organocatalysis: The use of small organic molecules as catalysts presents a green alternative to metal-based systems. Research into bifunctional organocatalysts, such as those derived from cinchona alkaloids, could facilitate asymmetric syntheses, providing access to chiral derivatives of the target molecule. researchgate.netbeilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for generating radical species under mild conditions. nih.govcore.ac.uk This methodology could be applied to develop novel C-H functionalization or trifluoromethylation pathways relevant to the synthesis of fluorinated aryl ketoacids. researchgate.netbohrium.commdpi.commst.edu

| Catalyst Type | Potential Advantages for Synthesis |

| Transition-Metal (e.g., Cu, Fe) | High efficiency, potential for novel cross-coupling reactions, cost-effective. |

| Organocatalysts | Metal-free, environmentally benign, potential for high enantioselectivity. |

| Photoredox Catalysts | Mild reaction conditions, high functional group tolerance, unique reactivity via radical pathways. |

Exploration of Novel Reaction Pathways and Methodologies

Beyond catalyst development, the exploration of entirely new synthetic strategies could provide more direct and atom-economical access to this compound and its derivatives. Conventional methods like Friedel-Crafts acylation or oxidation of aryl acetic esters often have limitations. mdpi.compku.edu.cn

Future research could focus on:

Direct Oxidation: Investigating more efficient methods for the direct oxidation of readily available precursors like 2-(2,3,4-trifluorophenyl)acetic acid would be a significant advancement.

Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, safety, and scalability. The precise control over reaction parameters offered by flow chemistry is particularly advantageous for managing highly reactive intermediates.

Biocatalysis: The use of enzymes, such as aldolases, could offer highly selective and environmentally friendly routes to α-keto acids and their derivatives. nih.gov Engineering enzymes to accept fluorinated substrates could pave the way for novel biosynthetic pathways.

Integration in Advanced Materials Science Research (e.g., organic electronics, self-assembly)

The incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, thermal stability, and intermolecular interactions. pageplace.deresearchgate.net These properties make fluorinated compounds, including this compound, attractive building blocks for advanced materials. mdpi.com

Organic Electronics: The trifluorophenyl moiety can influence the energy levels of molecular orbitals. This makes the compound a candidate for incorporation into polymers or small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The related compound, 2,4,5-trifluorophenylacetic acid, has been used as an additive to enhance the efficiency and stability of perovskite solar cells. ossila.com

Fluorinated Polymers: As a monomer or functional additive, this compound could be used to synthesize fluoropolymers with tailored properties such as hydrophobicity, low refractive index, and chemical resistance. researchgate.net These materials have applications in coatings, membranes, and biomedical devices. researchgate.netmdpi.com

Self-Assembly and Crystal Engineering: The presence of multiple functional groups (carboxylic acid, ketone) and the fluorinated ring allows for a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. This could be exploited to design and construct supramolecular structures, liquid crystals, and molecular gels with specific functions.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental research. For this compound, computational studies can accelerate the discovery of new applications and synthetic routes.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in understanding reaction mechanisms and designing more effective catalysts.

Molecular Docking: If the molecule is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with specific protein targets. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the molecular structure of derivatives of this compound with their physical, chemical, or biological properties. This allows for the virtual screening and design of new compounds with desired characteristics.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Predict electronic properties, reaction energetics, and spectroscopic data. |

| Molecular Dynamics (MD) | Simulate behavior in different environments (e.g., solvents, polymers). |

| Quantitative Structure-Property Relationship (QSPR) | Correlate molecular structure with physical or biological properties to guide derivative design. |

| Molecular Docking | Predict binding interactions with biological targets for potential pharmaceutical applications. |

Collaborative Research Opportunities Across Chemistry and Related Disciplines

The multifaceted potential of this compound necessitates a multidisciplinary research approach. Significant advancements can be achieved through collaborations that bridge traditional scientific fields.

Organic Synthesis and Catalysis: Synthetic chemists can collaborate with catalysis experts to develop and optimize novel synthetic routes.

Chemistry and Materials Science: Materials scientists can work with chemists to design and fabricate new polymers and electronic materials incorporating the fluorinated compound, exploring their performance in devices like solar cells and sensors. mdpi.comossila.com

Experimental and Computational Chemistry: A strong synergy between experimentalists synthesizing and testing new compounds and computational chemists predicting their properties can significantly accelerate the design-build-test-learn cycle. rsc.org

Medicinal Chemistry and Pharmacology: Given that related compounds like 2,4,5-trifluorophenylacetic acid are key intermediates in the synthesis of pharmaceuticals such as Sitagliptin, there is potential for collaboration with medicinal chemists to explore derivatives of this compound as scaffolds for new therapeutic agents. ossila.comgoogle.comgoogleapis.com

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, leading to innovations in chemical synthesis, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 2-oxo-2-(2,3,4-trifluorophenyl)acetic acid, and what experimental conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or oxidation of substituted phenylacetaldehyde derivatives. For fluorinated analogs, oxidation of 2-(2,3,4-trifluorophenyl)acetaldehyde using strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ in acidic conditions is a common pathway . Key considerations:

- Catalyst selection : Acidic media (H₂SO₄) enhance electrophilic substitution in fluorinated aromatic systems.

- Temperature control : Excessive heat may lead to decarboxylation or side reactions due to the electron-withdrawing effect of fluorine substituents.

- Purification : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) improves purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and packing motifs, critical for understanding fluorination effects on molecular conformation .

- NMR spectroscopy : ¹⁹F NMR (δ -110 to -160 ppm) identifies fluorine substitution patterns, while ¹H NMR reveals deshielding effects from the trifluorophenyl group .

- Mass spectrometry (HRMS) : Confirms molecular weight (C₈H₅F₃O₃, theoretical ~206.03 g/mol) and fragmentation patterns.

Q. What are the key reactivity profiles of this compound under basic vs. acidic conditions?

Methodological Answer:

- Acidic conditions : The α-keto group undergoes nucleophilic attack (e.g., esterification or amidation). Fluorine substituents stabilize the intermediate via inductive effects .

- Basic conditions : Risk of enolate formation, which can participate in aldol condensations. Steric hindrance from the trifluorophenyl group may limit reactivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) be resolved?

Methodological Answer:

- Dynamic effects : Fluorine’s electronegativity may induce anisotropic shielding, causing non-first-order splitting. Use variable-temperature NMR to assess conformational mobility .

- Cross-validation : Pair NMR with computational methods (DFT calculations) to model J-coupling constants and verify assignments .

Q. What strategies mitigate low yields in large-scale synthesis due to fluorine’s electron-withdrawing effects?

Methodological Answer:

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic acylation of the trifluorophenyl ring .

- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions (e.g., decomposition) .

- Protecting groups : Temporarily protect the α-keto moiety (e.g., as a ketal) to prevent unwanted oxidation .

Q. How does the trifluorophenyl group influence this compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

- Metabolic stability : Fluorine atoms reduce susceptibility to cytochrome P450-mediated oxidation, enhancing bioavailability .

- Structure-activity relationships (SAR) : The trifluorophenyl group’s steric and electronic properties modulate binding affinity to biological targets (e.g., kinases or GPCRs) .

- Toxicity profiling : Assess bioaccumulation potential using logP calculations (predicted ~1.8) and in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.